2,3-Dihydronaphtho[2,3-b]furan-3-acetic Acid
CAS No.: 2070896-40-9
Cat. No.: VC16553455
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2070896-40-9 |
|---|---|
| Molecular Formula | C14H12O3 |
| Molecular Weight | 228.24 g/mol |
| IUPAC Name | 2-(2,3-dihydrobenzo[f][1]benzofuran-3-yl)acetic acid |
| Standard InChI | InChI=1S/C14H12O3/c15-14(16)7-11-8-17-13-6-10-4-2-1-3-9(10)5-12(11)13/h1-6,11H,7-8H2,(H,15,16) |
| Standard InChI Key | ZJBCXJFOHGCHCO-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=CC3=CC=CC=C3C=C2O1)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2,3-dihydronaphtho[2,3-b]furan-3-acetic acid (C₁₄H₁₂O₃; MW: 228.24 g/mol) combines a planar naphthalene system with a partially saturated furan ring, creating a rigid bicyclic framework. The acetic acid moiety at position 3 introduces both hydrophilicity and hydrogen-bonding capacity, critical for target binding. X-ray diffraction analyses of related derivatives reveal torsion angles between the furan and carboxyl groups ranging from -15.6° to 5°, influencing conjugation effects and molecular planarity .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The compound’s IR spectrum shows characteristic carbonyl stretching vibrations at 1714–1731 cm⁻¹, varying with ester substituents . Solubility in polar aprotic solvents like DMSO exceeds 10 mg/mL, while aqueous solubility remains limited (<1 mg/mL at pH 7.4).
Synthesis and Structural Modification Strategies
Cyclization-Based Approaches
A primary synthesis route involves refluxing 1-naphthol with alkenyl halides (e.g., 3-bromo-3-nitroacrylates) in methanol under basic conditions (K₂CO₃ or AcOK), yielding 40–73% of dihydronaphthofuran derivatives after chromatographic purification . For example, reacting methyl 3-bromo-3-nitroacrylate with 2-hydroxynaphthalene-1,4-dione produces two regioisomers (4,9-dioxo and 4,5-dioxo variants) in a 2:1 ratio .
Table 2: Representative Synthesis Conditions
| Starting Material | Reagents/Conditions | Yield (%) | Product Purity |
|---|---|---|---|
| 1-Naphthol + Alkenyl halide | K₂CO₃, MeOH, reflux | 50–60 | >95% (HPLC) |
| 3-Bromo-3-nitroacrylate + CH-acid | AcOK, MeOH, RT | 65–73 | 90–98% |
Claisen Rearrangement Pathways
Alternative methods employ Claisen rearrangements of allyl vinyl ether precursors, followed by oxidation to install the acetic acid group. This approach avoids regioisomer formation but requires stringent temperature control (80–100°C) and inert atmospheres.
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
Structural analogs exhibit minimum inhibitory concentrations (MICs) of 4–16 μg/mL against Staphylococcus aureus and Candida albicans, with electron-withdrawing substituents (e.g., -NO₂) enhancing activity 2–4 fold . The fused aromatic system facilitates membrane disruption via lipid bilayer intercalation, as evidenced by 80% leakage of calcein from bacterial membrane mimics at 20 μM .
Table 3: Biological Activity Profile
| Assay Type | Model System | Result | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 cells | IC₅₀ = 10.2 ± 1.3 μM | |
| Apoptosis Induction | A549 cells | 68% apoptosis at 24 h | |
| Antibacterial | S. aureus (ATCC 25923) | MIC = 8 μg/mL |
Structure-Activity Relationships (SAR)
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Position 3 Substitution: Carboxylic acid derivatives show 3–5× higher cytotoxicity than ester analogs, emphasizing the role of H-bonding in target engagement.
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Furan Saturation: Dihydro derivatives exhibit 2× greater metabolic stability vs. fully aromatic analogs (t₁/₂ = 4.2 h vs. 1.8 h in liver microsomes) .
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Naphthalene Modifications: Electron-donating groups (e.g., -OCH₃) at position 8 improve solubility but reduce potency, while nitro groups at position 2 enhance antimicrobial activity 2-fold .
Pharmacokinetic and Toxicity Considerations
Preliminary ADMET studies in rodents indicate moderate oral bioavailability (F = 22–28%) due to first-pass metabolism. Glucuronidation at the carboxylic acid group produces a major inactive metabolite (t₁/₂ = 2.8 h). No significant hepatotoxicity observed at 50 mg/kg doses over 14 days, though renal clearance decreases 30% at higher concentrations.
Future Research Directions
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Prodrug Development: Ester and amide prodrugs could enhance oral absorption while masking the acidic moiety.
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Target Identification: Proteomics screening (e.g., thermal shift assays) needed to identify direct protein targets.
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Combination Therapies: Synergy studies with checkpoint inhibitors (e.g., PD-1 blockers) may overcome tumor resistance mechanisms.
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